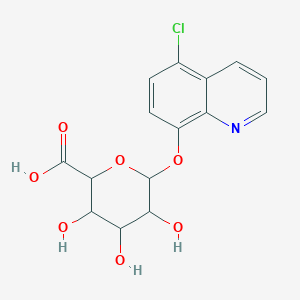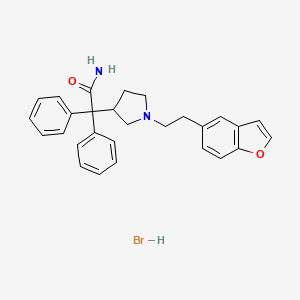
2,3-DehydroDarifenacinHydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-DehydroDarifenacinHydrobromide is a chemical compound known for its role as an oxidized analogue and impurity of Darifenacin, a medication used to treat urinary incontinence . This compound is characterized by its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2,3-DehydroDarifenacinHydrobromide involves several steps. One of the methods includes condensing 3-(S)-(-)-1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with a compound of Formula XIII in the presence of a base in a solvent. This produces (S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide (Darifenacin). The Darifenacin is then treated with an acid in a solvent and water mixture, followed by isolation and treatment with hydrobromic acid to produce Darifenacin hydrobromide .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-DehydroDarifenacinHydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or derivatives that have unique properties and applications .
Wissenschaftliche Forschungsanwendungen
2,3-DehydroDarifenacinHydrobromide has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the properties and reactions of similar compounds. In biology and medicine, it is investigated for its potential therapeutic effects and mechanisms of action. The compound’s unique properties also make it valuable in industrial applications, such as the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2,3-DehydroDarifenacinHydrobromide involves its interaction with specific molecular targets, such as the M3 muscarinic acetylcholine receptor. By blocking this receptor, the compound can modulate various physiological processes, including bladder muscle contractions. This mechanism is similar to that of Darifenacin, but the unique structure of this compound may result in different pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2,3-DehydroDarifenacinHydrobromide include Darifenacin, Oxybutynin, and Solifenacin. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacological profiles .
Uniqueness: The uniqueness of this compound lies in its oxidized structure, which distinguishes it from other related compounds.
Eigenschaften
Molekularformel |
C28H29BrN2O2 |
|---|---|
Molekulargewicht |
505.4 g/mol |
IUPAC-Name |
2-[1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide |
InChI |
InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H |
InChI-Schlüssel |
TZKYUWQSYFUAIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



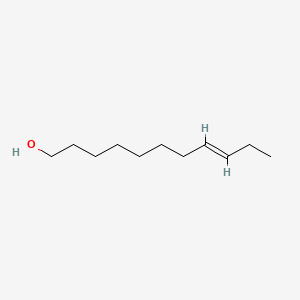

![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)
![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
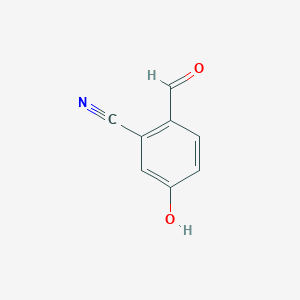
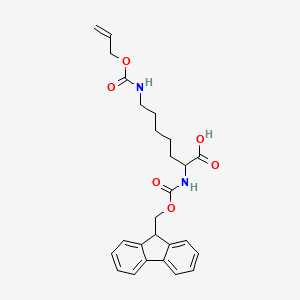
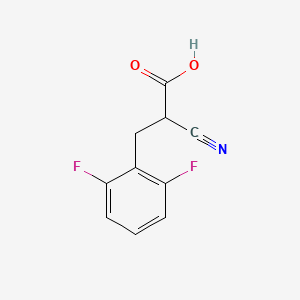
![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
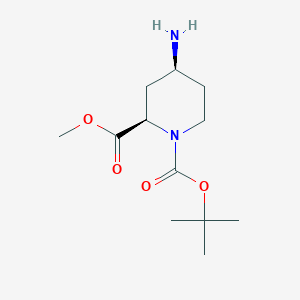
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
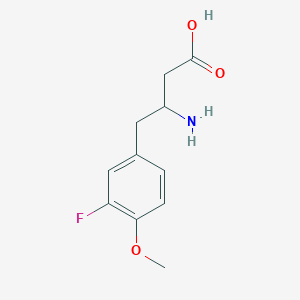
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)
